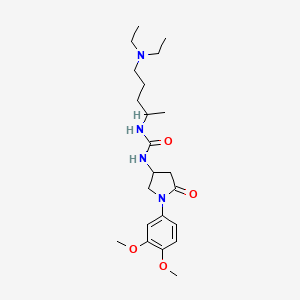
1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea” is a chemical compound. However, there is no specific description available for this compound in the current literature.
Synthesis Analysis
There is no specific synthesis analysis available for this compound1.
Molecular Structure Analysis
The molecular structure analysis for this compound is not available.
Chemical Reactions Analysis
There is no specific chemical reactions analysis available for this compound1.
Physical And Chemical Properties Analysis
There is no specific physical and chemical properties analysis available for this compound1.
Scientific Research Applications
Heterocyclic Ureas in Chemical Synthesis
Research has shown the importance of heterocyclic ureas in the synthesis of complex molecules. For instance, studies on the reactivity of urea derivatives with various compounds have led to the development of novel synthetic pathways for heterocyclic compounds, which are crucial in medicinal chemistry and materials science (Butler & Leitch, 1976; Corbin et al., 2001). These synthetic methodologies could potentially be applied to or inspired approaches for synthesizing and modifying the structure of 1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea for specific scientific applications.
Catalytic Applications and Polymerization
The use of urea derivatives as catalysts or in catalytic processes has been documented, illustrating their potential utility in facilitating chemical reactions, including polymerization processes. For example, phenoxytriamine complexes of yttrium, incorporating urea functionalities, have been used in the polymerization of lactide and ε-caprolactone, indicating that urea derivatives can play a critical role in the synthesis of polymers (Westmoreland & Arnold, 2006). This suggests that the target compound could potentially be explored for its utility in similar catalytic or polymerization contexts.
Role in Medicinal Chemistry
Urea derivatives have found applications in medicinal chemistry, particularly in the design and development of pharmaceutical agents. The synthesis and pharmacological evaluation of urea-based compounds have contributed to the discovery of new drugs and therapeutic agents (Wang et al., 2011). While the specific therapeutic applications of 1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea were not directly identified, the involvement of similar compounds in drug discovery efforts highlights a potential area for further investigation.
Safety And Hazards
There is no specific safety and hazards information available for this compound.
Future Directions
There are no known future directions for the research or application of this compound.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, you may want to consult with a chemist or a relevant expert in the field. They may have access to more specialized databases or unpublished research that could provide more information.
properties
IUPAC Name |
1-[5-(diethylamino)pentan-2-yl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O4/c1-6-25(7-2)12-8-9-16(3)23-22(28)24-17-13-21(27)26(15-17)18-10-11-19(29-4)20(14-18)30-5/h10-11,14,16-17H,6-9,12-13,15H2,1-5H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHRUEOMVFINOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

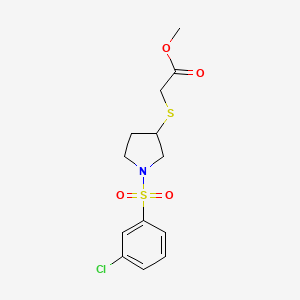
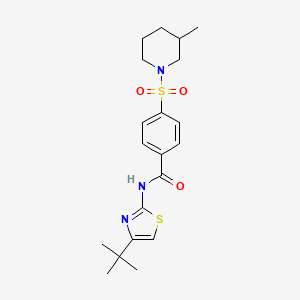
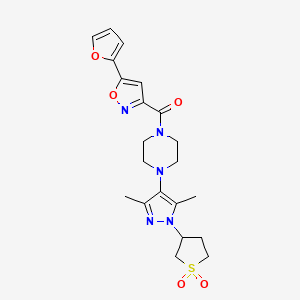
![3-(3-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947364.png)
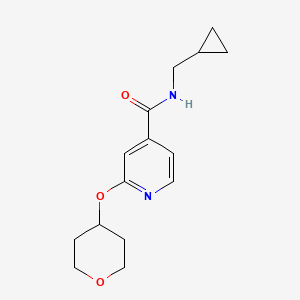
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947366.png)

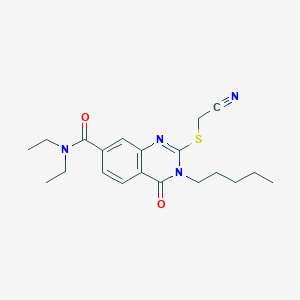
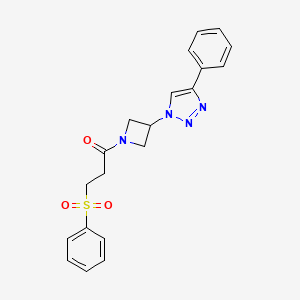
![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2947372.png)
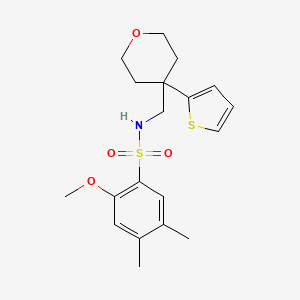
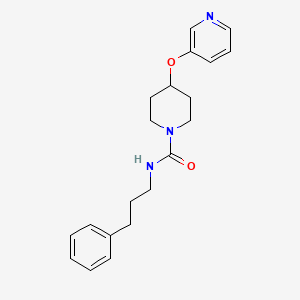
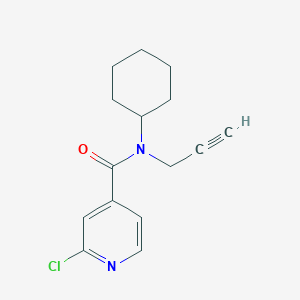
![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)